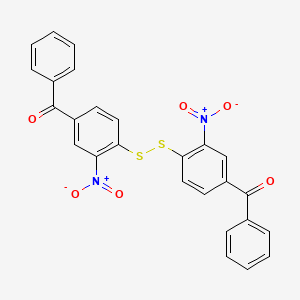

4-Benzoyl-2-nitrophenyl disulfide

Description

Structure

3D Structure

Properties

CAS No. |

76209-04-6 |

|---|---|

Molecular Formula |

C26H16N2O6S2 |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

[4-[(4-benzoyl-2-nitrophenyl)disulfanyl]-3-nitrophenyl]-phenylmethanone |

InChI |

InChI=1S/C26H16N2O6S2/c29-25(17-7-3-1-4-8-17)19-11-13-23(21(15-19)27(31)32)35-36-24-14-12-20(16-22(24)28(33)34)26(30)18-9-5-2-6-10-18/h1-16H |

InChI Key |

VJXYDYGVWFBKPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)SSC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoyl 2 Nitrophenyl Disulfide

Established Synthetic Pathways and Precursors

The synthesis of 4-Benzoyl-2-nitrophenyl disulfide, also known as [Dithiobis(3-nitro-4,1-phenylene)]bis(phenylmethanone), is not commonly detailed in readily accessible literature, suggesting its status as a specialty chemical. ontosight.ai However, its structure points towards logical synthetic routes starting from key benzophenone (B1666685) intermediates. The primary precursors for these routes are 4-amino-3-nitrobenzophenone (B196086) and 4-chloro-3-nitrobenzophenone (B1581017).

Multi-Step Synthesis Approaches

The construction of this compound is predicated on the initial synthesis of a substituted benzophenone core, followed by the introduction and manipulation of a sulfur functionality.

Synthesis of Precursors:

A common starting point for the synthesis of the necessary benzophenone precursors is the Friedel-Crafts acylation. For instance, the synthesis of 4-chloro-3-nitrobenzophenone can be achieved through the Friedel-Crafts reaction of benzene (B151609) with 4-chloro-3-nitrobenzoyl chloride, which itself is synthesized from 4-chloro-3-nitrobenzoic acid. rsc.org

Alternatively, 4-amino-3-nitrobenzophenone can be synthesized from 4-acetamido-3-nitrobenzophenone (B6322274) by hydrolysis of the acetamido group. organic-chemistry.org The 4-acetamido-3-nitrobenzophenone precursor can be prepared through the nitration of 4-acetamidobenzophenone.

A plausible multi-step pathway to this compound would involve the following general sequence:

Formation of a Benzophenone Core: Friedel-Crafts acylation of a suitable aromatic compound to produce a substituted benzophenone.

Introduction of Nitro and Amino/Chloro Groups: Nitration and subsequent functional group interconversion to yield either 4-amino-3-nitrobenzophenone or 4-chloro-3-nitrobenzophenone.

Introduction of Sulfur Moiety: Conversion of the amino or chloro group to a thiol or a related sulfur-containing group.

Oxidative Dimerization: Oxidation of the thiol intermediate to the final disulfide product.

Direct Synthesis Routes

While a direct, single-step synthesis of this compound from simple starting materials is unlikely due to the complexity of the molecule, "direct" in this context can refer to the final disulfide-forming step from an advanced precursor. Two primary direct routes from the key benzophenone intermediates are proposed based on well-established organosulfur chemistry.

From 4-Amino-3-nitrobenzophenone via Sandmeyer-type Reaction:

The Sandmeyer reaction provides a classic method for the conversion of an aryl amine to a variety of functional groups, including thiols and disulfides. The process would involve:

Diazotization: The amino group of 4-amino-3-nitrobenzophenone is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.

Reaction with a Sulfur Reagent: The resulting diazonium salt is then reacted with a sulfur source, such as a solution of sodium disulfide or potassium ethyl xanthate followed by hydrolysis, to yield the corresponding disulfide. A visible light-promoted coupling of arenediazonium tetrafluoroborates with carbon disulfide has also been reported as a method for synthesizing diaryl disulfides. beilstein-journals.org

From 4-Chloro-3-nitrobenzophenone via Nucleophilic Aromatic Substitution:

The presence of a nitro group ortho to the chlorine atom in 4-chloro-3-nitrobenzophenone activates the chlorine for nucleophilic aromatic substitution. This allows for a direct displacement of the chloride by a sulfur nucleophile. A well-established method for the synthesis of diaryl disulfides involves the reaction of an activated aryl chloride with sodium disulfide (Na₂S₂). orgsyn.org This reaction is typically carried out in a suitable solvent like ethanol (B145695). The reaction of o-chloronitrobenzene with sodium disulfide in ethanol to form di-o-nitrophenyl disulfide is a classic example of this transformation. orgsyn.org

Emerging Methodologies and Green Chemistry Principles in Disulfide Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally benign methods. These principles are applicable to the synthesis of diaryl disulfides, including this compound.

Catalyst-Free and Solvent-Free Syntheses

Modern synthetic protocols aim to minimize or eliminate the use of catalysts and harmful organic solvents.

Catalyst-Free Approaches: The reaction of aryl halides with sodium thiosulfate (B1220275) pentahydrate in DMSO has been shown to produce symmetrical disulfides in a one-pot, scalable manner. rsc.org Another approach involves the photochemical homo-coupling of organosulfenyl chlorides under LED irradiation without any catalyst or additive. nih.gov

Solvent-Free Approaches: The oxidation of thiols to symmetrical disulfides can be achieved under solvent-free conditions using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org Additionally, the reaction of thiols with sulfuryl chloride under solvent-free conditions provides the corresponding disulfides in nearly quantitative yields. researchgate.net An iodine/DMSO catalytic system has also been used for the solvent- and metal-free selective oxidation of thiols to disulfides. researchgate.netfapesp.br

Sustainable Synthetic Route Development

The development of sustainable synthetic routes focuses on the use of renewable resources, energy efficiency, and waste reduction.

Use of Greener Reagents and Media: The oxidation of thiols to disulfides can be carried out using air as the oxidant, often accelerated by ultrasound, in a more environmentally friendly solvent like DMF. orgsyn.org Photochemical methods using metal-free initiators and household light bulbs represent a green alternative for thiol oxidation. rsc.org The use of water as a solvent in the presence of a recyclable ionic liquid catalyst for the aerobic oxidative coupling of thiols is another green approach. researchgate.net

Atom Economy: The synthesis of symmetrical diaryl disulfides from arylboronic acids and elemental sulfur, catalyzed by copper salts, demonstrates good atom economy by incorporating the sulfur atom directly into the product. google.com

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of the final product is a critical aspect of any synthetic process. For a multi-step synthesis of this compound, optimization would be required at each stage.

Table 1: Potential Optimization Strategies for Key Synthetic Steps

| Synthetic Step | Parameter to Optimize | Potential Strategy | Expected Outcome |

| Friedel-Crafts Acylation | Catalyst Amount | Using catalytic amounts of a moderately active Lewis acid (e.g., FeCl₃) at higher temperatures. | Reduced catalyst waste and cost. |

| Reaction Conditions | Employing ultrasound irradiation with a suitable catalyst. | Increased reaction rates and potentially higher yields at ambient temperatures. | |

| Disulfide Formation (from Thiol) | Oxidizing Agent | Using a selective and mild oxidant like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in an aprotic solvent. acs.org | Minimized over-oxidation to sulfonic acids, leading to higher purity. |

| Reaction Medium | Performing the oxidation in a solvent where the disulfide product is insoluble. | Facile purification by simple filtration. | |

| Purification of Disulfide | Separation Technique | Recrystallization from a suitable solvent system. | High purity crystalline product. |

| Chromatography | Column chromatography on silica (B1680970) gel if recrystallization is ineffective. | Separation from unreacted starting materials and by-products. |

The purity of the final disulfide product is often compromised by the formation of over-oxidation products (thiosulfinates and thiosulfonates) or under-reacted thiols. Careful selection of the oxidizing agent and control of reaction conditions are crucial. acs.org For instance, the use of trichloroisocyanuric acid in the presence of pyridine (B92270) and a catalytic amount of water and benzoic acid has been reported for the clean oxidation of thiols to disulfides. organic-chemistry.org

Reaction Condition Parametrization

The synthesis of this compound is typically accomplished through the reaction of 4-chloro-3-nitrobenzophenone with a sulfur nucleophile. A common and effective method involves the use of sodium disulfide (Na₂S₂), which can be prepared in situ from sodium sulfide (B99878) (Na₂S) and elemental sulfur.

A general procedure, analogous to the synthesis of similar aromatic disulfides, involves dissolving crystalline sodium sulfide in an alcoholic solvent, such as 95% ethanol. orgsyn.org To this solution, finely ground sulfur is added, and the mixture is heated to form the sodium disulfide solution. orgsyn.org A separate solution of 4-chloro-3-nitrobenzophenone in the same solvent is then prepared. The sodium disulfide solution is added to the 4-chloro-3-nitrobenzophenone solution, and the reaction mixture is heated under reflux. orgsyn.org

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, which typically leads to the precipitation of the crude product. orgsyn.org

The following table outlines typical reaction parameters that can be optimized for the synthesis of this compound, based on analogous preparations of nitrophenyl disulfides.

Table 1: Reaction Condition Parameters for the Synthesis of this compound

| Parameter | Value/Range | Notes |

| Starting Material | 4-Chloro-3-nitrobenzophenone | The primary substrate for the nucleophilic aromatic substitution. |

| Reagent | Sodium disulfide (Na₂S₂) | Can be pre-formed or generated in situ from Na₂S and sulfur. |

| Solvent | 95% Ethanol | A common solvent that facilitates the dissolution of reactants. |

| Temperature | Reflux | Heating is generally required to drive the reaction to completion. orgsyn.org |

| Reaction Time | Several hours | The reaction time can vary and should be monitored by TLC. orgsyn.org |

Purification Techniques for Analytical Purity

To achieve analytical purity, the crude this compound product requires further purification to remove unreacted starting materials, byproducts, and inorganic salts. A combination of washing, recrystallization, and column chromatography is often employed.

The initial crude product, after filtration from the reaction mixture, is typically washed with water to remove soluble inorganic salts like sodium chloride. orgsyn.org Subsequently, a wash with a hot alcohol, such as ethanol, can help remove any unreacted 4-chloro-3-nitrobenzophenone. orgsyn.org

Recrystallization:

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical and is determined by the solubility characteristics of the compound. For benzophenone derivatives and aromatic nitro compounds, a variety of solvents and solvent systems can be effective. chemicalforums.com The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Table 2: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Rationale |

| Glacial Acetic Acid | Has been used for the recrystallization of similar nitrophenyl sulfides. orgsyn.org |

| Ethanol/Water | A common solvent pair where the compound is dissolved in hot ethanol and water is added as an anti-solvent to induce crystallization upon cooling. |

| Toluene/Hexane (B92381) | Suitable for relatively non-polar compounds; the compound is dissolved in hot toluene, and hexane is added to decrease solubility. chemicalforums.com |

| Dichloromethane/Hexane | A common system for purifying a wide range of organic compounds. |

Column Chromatography:

For more challenging separations or to achieve very high purity, flash column chromatography is a standard technique. The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is crucial for effective separation. The polarity of the eluent is adjusted to control the movement of the compound down the column. For diaryl disulfides, which are often moderately polar, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly used. acs.org

Table 3: Typical Column Chromatography Parameters for Diaryl Disulfides

| Parameter | Description | Example |

| Stationary Phase | A solid adsorbent material. | Silica gel 60 Å |

| Mobile Phase (Eluent) | A solvent or mixture of solvents. | Hexanes/Ethyl Acetate gradient |

| Elution Gradient | The polarity of the eluent is gradually increased. | Starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the proportion of ethyl acetate. |

| Detection | Method to visualize the separated compounds. | Thin-Layer Chromatography (TLC) with UV light visualization. |

The fractions collected from the column are analyzed by TLC, and those containing the pure this compound are combined and the solvent is removed to yield the purified product.

Advanced Spectroscopic and Diffractional Characterization of 4 Benzoyl 2 Nitrophenyl Disulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms within a molecule. For 4-benzoyl-2-nitrophenyl disulfide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assemble its structural puzzle.

Proton (¹H) NMR Spectral Assignment and Anisotropic Effects

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region. The presence of two distinct phenyl rings and a substituted nitrophenyl ring system would result in a series of multiplets. The electron-withdrawing nature of the nitro and benzoyl groups significantly influences the chemical shifts of the aromatic protons, generally shifting them to a lower field (higher ppm values). youtube.com

The protons on the benzoyl group's phenyl ring are anticipated to appear as a set of multiplets. The protons on the nitrophenyl ring system are also expected to be in the downfield region, with their exact chemical shifts and coupling patterns dictated by their position relative to the nitro, benzoyl, and disulfide substituents.

Anisotropic effects, arising from the circulation of π-electrons in the aromatic rings, will play a crucial role in the dispersion of the proton signals. The carbonyl group of the benzoyl moiety and the nitro group create distinct electronic environments that deshield nearby protons, causing them to resonate at different frequencies.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum of this compound would be characterized by a number of distinct signals corresponding to the different carbon environments in the molecule.

The carbonyl carbon of the benzoyl group is expected to be significantly downfield, typically in the range of 190-200 ppm, due to the strong deshielding effect of the double-bonded oxygen. The carbons directly attached to the electron-withdrawing nitro group will also experience a downfield shift. chemicalbook.com Aromatic carbons will appear in the typical region of 120-150 ppm. The chemical shifts of the carbons in the phenyl and nitrophenyl rings will be influenced by the nature and position of the substituents.

A predicted ¹³C NMR chemical shift table for this compound, based on analogous structures, is presented below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| C-NO₂ | 145 - 155 |

| C-S | 135 - 145 |

| Aromatic Carbons | 120 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and to piece together the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY would be instrumental in identifying which protons are adjacent to each other on the aromatic rings, allowing for the tracing of the spin systems within each ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the unambiguous assignment of a proton signal to its attached carbon atom, providing a direct link between the ¹H and ¹³C NMR spectra. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the protons on the benzoyl-substituted phenyl ring and the carbonyl carbon, and between the protons on the nitrophenyl ring and the carbons of the benzoyl group and the disulfide linkage. youtube.comyoutube.com

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structural connectivity of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characteristic Vibrational Modes of Nitro and Benzoyl Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

The nitro group (-NO₂) exhibits strong and distinct vibrational modes. nih.gov The asymmetric stretching vibration is typically observed in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration appears between 1300 and 1370 cm⁻¹. nih.gov The presence of these two strong bands in the IR spectrum is a clear indicator of the nitro functionality.

The benzoyl group also has several characteristic vibrational signatures. The most prominent is the C=O stretching vibration of the ketone, which gives rise to a strong absorption band in the IR spectrum, typically in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring. Aromatic C-H and C=C stretching vibrations will also be present. nih.gov

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Benzoyl (C=O) | Carbonyl Stretch | 1630 - 1680 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Aromatic | C-H Stretch | 3000 - 3100 |

Disulfide Linkage Vibrational Signatures

The disulfide bond (-S-S-) is a relatively weak chromophore in IR spectroscopy, and its stretching vibration often gives a weak and broad signal. However, the S-S stretch is typically Raman active and can be observed in the Raman spectrum in the range of 450-550 cm⁻¹. nih.govnih.gov The C-S stretching vibrations, which are expected in the 600-800 cm⁻¹ region, can also provide evidence for the disulfide linkage. nih.gov The exact position of the S-S stretching frequency can be sensitive to the dihedral angle of the C-S-S-C group. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be the primary technique to unequivocally confirm the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). The experimental HRMS measurement would be compared to this theoretical value. A close match, within a few parts per million (ppm), would provide strong evidence for the assigned molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 517.05228 |

| [M+Na]⁺ | 539.03422 |

| [M+NH₄]⁺ | 534.07882 |

| [M+K]⁺ | 555.00816 |

This table presents predicted data based on the compound's molecular formula. Actual experimental data is not currently available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would be employed to gain insight into the connectivity of the atoms within the this compound molecule. In an MS/MS experiment, the molecular ion (or a specific adduct ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed.

The fragmentation pattern would be expected to reveal characteristic losses corresponding to the structural motifs present in the molecule. Key fragmentation pathways would likely involve:

Cleavage of the disulfide bond (S-S): This would be a primary fragmentation, leading to the formation of two symmetrical or asymmetrical thiol radicals or ions.

Loss of the nitro group (-NO₂): A common fragmentation pathway for nitroaromatic compounds.

Fragmentation of the benzoyl group: This could involve the loss of a phenyl radical (C₆H₅•) or a benzoyl radical (C₆H₅CO•).

Cleavage of the bond between the phenyl ring and the sulfur atom.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, confirming the positions of the benzoyl and nitro substituents on the phenyl rings.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Crystallography of this compound

Should suitable single crystals of this compound be grown, single-crystal X-ray crystallography would provide an unambiguous determination of its solid-state structure. This technique would yield precise information on:

Bond lengths and angles: Confirming the geometry of the disulfide bond and the aromatic rings.

Torsional angles: Defining the conformation of the molecule, particularly the dihedral angle of the C-S-S-C bond, which is a key feature of disulfide-containing molecules.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential π-π stacking interactions between the aromatic rings or other non-covalent forces.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Powder X-ray Diffraction for Polymorphic Analysis

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing the crystalline nature of a bulk sample and for identifying different crystalline forms, or polymorphs. While not providing the atomic-level detail of single-crystal XRD, the PXRD pattern is a unique fingerprint for a specific crystalline phase.

A PXRD analysis of a synthesized batch of this compound would be used to:

Confirm its crystallinity: A pattern with sharp peaks indicates a well-ordered crystalline material.

Identify the crystal system and unit cell parameters: Providing initial crystallographic information.

Detect the presence of polymorphs: Different polymorphs would exhibit distinct PXRD patterns. The existence of polymorphs can have significant implications for the physical properties of a compound, such as its solubility and melting point.

Reactivity and Mechanistic Investigations of 4 Benzoyl 2 Nitrophenyl Disulfide

Cleavage Reactions of the Disulfide Bond

The disulfide bond is a key reactive center in 4-Benzoyl-2-nitrophenyl disulfide. Its cleavage can be initiated through nucleophilic, electrophilic, or radical-mediated processes. The unsymmetrical nature of this disulfide, with one sulfur atom attached to a 4-benzoylphenyl group and the other to a 2-nitrophenyl group, introduces regioselectivity in these cleavage reactions.

Nucleophilic cleavage of disulfide bonds is a common reaction, often involving the attack of a nucleophile on one of the sulfur atoms in an S_N2-type displacement. ck12.orgmasterorganicchemistry.com The reactivity of the disulfide bond towards nucleophiles is significantly influenced by the electronic properties of the attached aryl groups. In this compound, both aryl groups contain electron-withdrawing substituents (benzoyl and nitro groups), which generally enhance the electrophilicity of the sulfur atoms.

The reaction proceeds via the attack of a nucleophile (Nu⁻) on one of the sulfur atoms, leading to the formation of a sulfenate intermediate and a thiolate anion. The stability of the resulting thiolate leaving group is a crucial factor in determining the reaction's facility. The 2-nitrophenylthiolate is expected to be a better leaving group than the 4-benzoylphenylthiolate due to the strong electron-withdrawing nature of the nitro group, which can effectively stabilize the negative charge.

Common nucleophiles that can effect this transformation include phosphines, such as triphenylphosphine, and thiolates. ck12.orgresearchgate.net The reaction with phosphines is particularly useful and has been studied mechanistically, proceeding through a phosphonium (B103445) salt intermediate. ck12.orgyoutube.com

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Attacking Nucleophile | Site of Attack | Products | Rationale |

| Thiolate (RS⁻) | Sulfur attached to the 2-nitrophenyl group | 4-Benzoylphenylthiolate and an unsymmetrical disulfide (RS-S-Ar') | The 2-nitrophenylthiolate is the more stable leaving group. |

| Triphenylphosphine (PPh₃) | Sulfur attached to the 2-nitrophenyl group | 4-Benzoylphenylthiolate and a phosphonium salt | The 2-nitrophenylthiolate is the more stable leaving group. |

Electrophilic cleavage of disulfides is less common than nucleophilic cleavage but can be achieved with strong electrophiles. This process typically involves the attack of an electrophile (E⁺) on one of the sulfur atoms, leading to the formation of a sulfonium (B1226848) ion intermediate. This intermediate can then be attacked by a nucleophile to yield sulfenyl derivatives.

Disulfide bonds can undergo homolytic cleavage upon exposure to heat or UV light, or by reaction with radical initiators, to form two thiyl radicals. nih.gov The presence of electron-withdrawing groups on the aromatic rings can influence the stability of the resulting thiyl radicals.

The reduction of aromatic disulfides can also proceed through the formation of a disulfide radical anion. acs.orgresearchgate.netrsc.org Electron transfer to the disulfide can lead to the formation of a radical anion, which can then cleave to a thiolate and a thiyl radical. acs.orgresearchgate.net Studies on para-substituted diaryl disulfides have shown that electron-withdrawing groups increase the extent of delocalization of the singly occupied molecular orbital (SOMO) onto the aryl system. acs.org For nitro-substituted disulfides, a π*-radical anion is initially formed. acs.orgresearchgate.net

These generated thiyl radicals can participate in various subsequent reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. nih.gov The specific pathways for this compound would depend on the reaction conditions and the other reagents present.

Reactions Involving Aromatic Substitution Patterns

The two aromatic rings of this compound exhibit different reactivities towards aromatic substitution due to the nature of their substituents.

The benzoyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). chemguide.co.ukyoutube.comlibretexts.org The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). youtube.com Any electrophilic attack will be directed to the positions meta to the benzoyl group.

The other part of the disulfide, the 2-nitrophenylthio group, is also electron-withdrawing, further deactivating this ring towards EAS. Therefore, forcing conditions would be required to achieve electrophilic substitution on the benzoyl-substituted phenyl ring.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on the Benzoyl Moiety

| Electrophilic Reagent | Predicted Position of Substitution | Expected Reactivity |

| Nitrating Mixture (HNO₃/H₂SO₄) | Meta to the benzoyl group | Low |

| Halogen/Lewis Acid (e.g., Br₂/FeBr₃) | Meta to the benzoyl group | Low |

| Friedel-Crafts Acylation/Alkylation | Meta to the benzoyl group | Very low to no reaction |

The nitrophenyl ring of this compound is activated towards nucleophilic aromatic substitution (S_NAr). rsc.orgresearchgate.net This is due to the presence of the strongly electron-withdrawing nitro group, which is ortho to the disulfide linkage. rsc.orguni.lumdpi.com The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate that is formed during the reaction. rsc.orguni.lu

In this context, the disulfide group would act as the leaving group. A nucleophile would attack the carbon atom attached to the sulfur, leading to the displacement of the 4-benzoylphenylthiolate. Kinetic studies on related systems, such as 4-chloro-2-nitrophenyl benzoates, provide insight into the mechanism and the factors affecting the reaction rate. koreascience.kr The reaction is generally favored by strong nucleophiles and polar aprotic solvents.

Table 3: Predicted Outcome of Nucleophilic Aromatic Substitution on the Nitrophenyl Moiety

| Nucleophile | Predicted Product | Rationale |

| Amine (e.g., Piperidine) | N-(2-nitrophenyl)amine derivative | The nitro group activates the ring for nucleophilic attack. |

| Alkoxide (e.g., CH₃O⁻) | 2-nitroanisole derivative | The nitro group activates the ring for nucleophilic attack. |

| Hydroxide (OH⁻) | 2-nitrophenol derivative | The nitro group activates the ring for nucleophilic attack. |

Regioselectivity and Stereoselectivity in Reactions of this compound

The cleavage of the disulfide bond in this compound by nucleophiles, a common reaction for disulfides, presents a question of regioselectivity: which of the two sulfur atoms will be preferentially attacked? The electronic environment of the two sulfur atoms is rendered non-equivalent by the substituents on the phenyl rings. One sulfur atom is attached to a 2-nitrophenyl group, while the other is bonded to a 4-benzoylphenyl group.

In nucleophilic substitution reactions, particularly thiol-disulfide exchange, the reaction proceeds via an S_N2-type mechanism at one of the sulfur atoms. The regioselectivity of this attack is dictated by the relative electrophilicity of the two sulfur atoms. The electron-withdrawing nitro group (-NO₂) at the ortho position of one of the phenyl rings significantly increases the electrophilicity of the adjacent sulfur atom. This is due to the strong inductive and resonance effects of the nitro group, which pull electron density away from the sulfur atom, making it a better electron acceptor.

Consequently, in reactions with nucleophiles such as thiols (thiolates), the attack is expected to occur preferentially at the sulfur atom bonded to the 2-nitrophenyl moiety. This results in the formation of a 2-nitrothiophenol (B1584256) or its corresponding thiolate and a new unsymmetrical disulfide.

The stereochemistry of disulfide bond cleavage generally proceeds with inversion of configuration at the attacked sulfur atom, consistent with an S_N2 mechanism. The incoming nucleophile approaches the sulfur atom along the axis of the S-S bond, opposite to the leaving group. While the disulfide bond itself is achiral, the surrounding molecular structure can be chiral. In such cases, the stereochemical outcome of the reaction would be of interest. For this compound, which is achiral, the primary stereochemical consideration is the geometry of the transition state.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The study of the kinetics and thermodynamics of reactions involving this compound provides crucial insights into the reaction mechanism, including the rate-determining step and the energy profile of the transformation.

Reaction Rate Determination and Activation Energy Analysis

The rate of thiol-disulfide exchange reactions involving aromatic disulfides is influenced by several factors, including the pKa of the attacking thiol, the nature of the solvent, and the electronic properties of the disulfide. For reactions of this compound with a given thiol, the rate is expected to be significantly faster compared to its reaction with a simple diphenyl disulfide. This rate enhancement is a direct consequence of the activating effect of the nitro group.

The reaction rate is typically determined by monitoring the change in concentration of reactants or products over time, often using spectroscopic methods. The reaction is generally found to be first order in both the disulfide and the thiolate anion.

The activation energy (Ea) for the cleavage of the disulfide bond provides a measure of the energy barrier that must be overcome for the reaction to occur. For thiol-disulfide exchange reactions, activation energies are typically in the range of 30-70 kJ/mol. chemrxiv.org The presence of the electron-withdrawing nitro group in this compound is expected to lower the activation energy for nucleophilic attack at the adjacent sulfur atom, thereby increasing the reaction rate.

A hypothetical set of kinetic data for the reaction of this compound with a generic thiol at different temperatures is presented below to illustrate the determination of activation energy.

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |

| 298 | 0.15 |

| 308 | 0.32 |

| 318 | 0.65 |

| 328 | 1.25 |

From an Arrhenius plot (ln(k) vs 1/T) of this hypothetical data, the activation energy can be calculated.

Equilibrium Studies and Reaction Energetics

Thiol-disulfide exchange reactions are reversible, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the reactants and products. The equilibrium constant (K_eq) for the reaction of this compound with a thiol (RSH) can be expressed as:

4-Benzoyl-2-nitrophenyl-S-S-C₆H₄-2-NO₂ + RSH ⇌ 4-Benzoylphenyl-S-SR + HS-C₆H₄-2-NO₂

The equilibrium will favor the formation of the more stable thiol and disulfide. The stability of the thiolate leaving group is a key factor. The electron-withdrawing nitro group stabilizes the resulting 2-nitrothiophenolate anion, making it a better leaving group and shifting the equilibrium towards the products.

The energetics of the reaction can be described by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction. The enthalpy change reflects the difference in bond energies between reactants and products. The cleavage of the relatively weak S-S bond and the formation of a new S-S bond are the primary transformations. The entropy change is influenced by the change in the number of molecules and the ordering of the solvent.

A summary of hypothetical thermodynamic parameters for the reaction is provided in the table below.

| Parameter | Value |

| ΔH° (kJ/mol) | -25 |

| ΔS° (J/mol·K) | 15 |

| ΔG° (kJ/mol) at 298 K | -29.5 |

| K_eq at 298 K | 1.3 x 10⁵ |

These hypothetical values indicate a thermodynamically favorable reaction, driven by a negative enthalpy change and a small positive entropy change.

Computational and Theoretical Studies on 4 Benzoyl 2 Nitrophenyl Disulfide

Conformational Analysis and Potential Energy Surfaces of 4-Benzoyl-2-nitrophenyl Disulfide

The three-dimensional structure and flexibility of a molecule are key to its function and reactivity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

The C-S-S-C dihedral angle is the most critical conformational variable in disulfides. The potential energy surface associated with rotation around the S-S bond typically shows a global minimum for a skew conformation (dihedral angle of ~90°) and high energy barriers for the syn (0°) and anti (180°) conformations due to lone pair repulsion and steric hindrance. nih.gov

A computational study on diethyl disulfide revealed significant differences between the potential energy surface calculated with the high-level MP2 method versus that from a standard force field, highlighting the necessity of quantum mechanical approaches for accurate stability predictions. nih.gov For this compound, the bulky and polar substituents attached to the phenyl rings would impose additional steric and electronic constraints on the C-S-S-C torsion, likely altering the rotational profile compared to simpler disulfides.

Table 2: Typical Energetics of Disulfide Torsion

| Conformation | C-S-S-C Dihedral Angle | Relative Energy (kcal/mol) | Notes |

| Skew (gauche) | ~ ±90° | 0 (Global Minimum) | Most stable conformation due to minimization of lone pair repulsion. |

| Syn (eclipsed) | 0° | High | Unfavorable due to steric clash and lone pair repulsion. |

| Anti (trans) | 180° | Moderate to High | Represents a rotational barrier, though often lower than the syn barrier. |

Data is generalized from studies on various disulfides like diethyl disulfide. nih.gov Specific values for this compound would require dedicated calculation.

In addition to the disulfide torsion, the rotation of the two aromatic rings (the C-C-S-S dihedral angles) represents another key conformational freedom. The bulky benzoyl group and the nitro group would create significant steric hindrance, leading to substantial energy barriers for the rotation of the phenyl rings.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, identifying intermediates, transition states, and calculating activation energies. This is crucial for understanding reaction mechanisms and predicting product distributions.

For aromatic disulfides, a key reaction is the homolytic cleavage of the S-S bond to form thiyl radicals. A computational study on the photocatalytic cleavage of diaryl disulfides indicated that direct homolysis by visible light is unlikely due to a high bond dissociation energy. nih.gov Instead, the reaction may proceed through a charge-transfer complex. nih.gov

For this compound, reaction pathway modeling could explore several possibilities:

S-S Bond Cleavage: Calculating the bond dissociation energy (BDE) would quantify the strength of the disulfide bond.

Nucleophilic Aromatic Substitution: The electron-deficient rings are susceptible to nucleophilic attack. Modeling the reaction with a nucleophile would involve locating the transition state for the addition step and predicting the regioselectivity.

Redox Chemistry: Disulfide bonds are redox-active. Computational models could predict the redox potential and explore the mechanism of reduction, which typically involves a two-electron, two-proton process to yield the corresponding thiols.

Transition state analysis, a core component of reaction modeling, provides the structure and energy of the highest point along the reaction coordinate. This information is used to calculate the activation energy (ΔG‡), which is directly related to the reaction rate via the Eyring equation.

Computational and Theoretical Spectroscopic Analysis of this compound Lacks Published Data

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the spectroscopic properties of this compound were found. As a result, the generation of an article with detailed research findings and data tables on its computational NMR and vibrational frequency analysis is not possible at this time.

The inquiry sought to develop a detailed article focusing on the computational and theoretical analysis of this compound, with a specific emphasis on predicted Nuclear Magnetic Resonance (NMR) chemical shifts and calculated vibrational frequencies. The intended article was structured to present in-depth research findings, complete with data tables for these spectroscopic properties.

While computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, it appears that this compound has not yet been the subject of such published theoretical investigations. The methodologies for these types of studies are well-established. For instance, Density Functional Theory (DFT) is a common approach for predicting both NMR chemical shifts and vibrational frequencies. Such studies would typically involve optimizing the molecular geometry of this compound and then performing calculations using specific functionals and basis sets to derive the theoretical spectroscopic data. This data is often used to complement experimental findings or to provide insights into the molecule's structure and electronic properties.

The absence of such studies in the public domain prevents the creation of the requested content, as any attempt to do so would lack the necessary scientifically validated data and would not meet the requirements for accuracy and detail. Further research in the field of computational chemistry may, in the future, provide the data necessary for a thorough theoretical analysis of this compound.

Advanced Applications of 4 Benzoyl 2 Nitrophenyl Disulfide in Organic and Materials Chemistry

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The unique structural arrangement of 4-Benzoyl-2-nitrophenyl disulfide, characterized by the CAS Number 76209-04-6, makes it a pivotal precursor in the assembly of complex molecular architectures. ontosight.aisigmaaldrich.com Its utility stems primarily from the reactivity of the disulfide linkage, which can be selectively cleaved to unmask a highly reactive thiol functional group.

Precursor for Thiol Functionalization

The disulfide bond in this compound can be readily cleaved under reducing conditions to yield two equivalents of the corresponding thiol, 4-benzoyl-2-nitrothiophenol. This transformation is a cornerstone of its application as a thiolating agent. The resulting thiol is a potent nucleophile, poised for a variety of chemical transformations.

The general reaction for disulfide cleavage is illustrated below:

R-S-S-R + 2 [H] → 2 R-SH

Common reducing agents employed for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The choice of reducing agent is often dictated by the specific reaction conditions and the compatibility with other functional groups present in the molecule.

Once generated, the 4-benzoyl-2-nitrothiophenol can participate in a wide array of functionalization reactions. For instance, it can undergo nucleophilic substitution reactions with alkyl halides to form thioethers, or participate in Michael additions to α,β-unsaturated carbonyl compounds. The presence of the electron-withdrawing nitro and benzoyl groups can influence the acidity and nucleophilicity of the thiol, a factor that can be harnessed for selective transformations.

While specific documented examples for the functionalization of 4-benzoyl-2-nitrothiophenol derived directly from this compound are not extensively reported in readily available literature, the principles are well-established with analogous compounds like 4-nitrothiophenol (B108094). The synthesis of 4-nitrothiophenol itself can be achieved through methods such as the sulfidation of 4-nitrochlorobenzene.

Table 1: Potential Thiol Functionalization Reactions

| Reaction Type | Reactant | Product |

|---|---|---|

| Nucleophilic Substitution | Alkyl Halide (R'-X) | 4-benzoyl-2-nitrophenyl thioether (Ar-S-R') |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Thioether carbonyl compound |

Building Block for Heterocyclic Systems

The structural motifs within this compound lend themselves to the construction of various heterocyclic systems, particularly those containing sulfur and nitrogen. The cleavage of the disulfide bond to the corresponding thiol, followed by intramolecular cyclization reactions, is a common strategy.

For example, aryl thiols are known precursors for the synthesis of phenothiazines, a class of compounds with significant pharmacological activity. While a direct synthesis from this compound is not explicitly detailed, the general approach involves the reaction of an aminothiophenol derivative. The 4-benzoyl-2-nitrothiophenol, obtainable from the disulfide, could potentially be reduced at the nitro group to an amine, setting the stage for cyclization to form a benzoyl-substituted phenothiazine (B1677639) derivative.

Similarly, benzothiazines are another class of heterocycles accessible from aryl thiol precursors. The synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds has been reported, highlighting the versatility of sulfur-containing building blocks in generating complex heterocyclic architectures. beilstein-journals.org The general synthetic strategies often involve the condensation of a thiol-containing aromatic ring with another reactive component.

The synthesis of various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) has also been documented, showcasing the utility of nitrophenyl thiol derivatives in constructing diverse heterocyclic systems. researchgate.net

Utilization in Polymer Science and Functional Materials Design

The incorporation of disulfide bonds into polymers is a widely explored strategy for creating "smart" or "responsive" materials. These materials can undergo changes in their physical or chemical properties in response to external stimuli, such as a change in the redox environment.

Incorporation into Polymer Backbones

This compound can be envisioned as a monomer or a cross-linking agent in polymerization reactions. The disulfide bond can be incorporated into the main chain of a polymer or as a pendant group. This can be achieved through various polymerization techniques, provided a suitable reactive handle is introduced onto the aromatic rings of the disulfide.

For instance, if the benzoyl or nitrophenyl rings were functionalized with a polymerizable group like a vinyl or acryloyl moiety, this compound could be copolymerized with other monomers to introduce disulfide linkages along the polymer backbone. The resulting polymers would possess sites that are susceptible to cleavage under reducing conditions, leading to a degradation of the polymer chain. This property is highly desirable for applications such as controlled drug delivery, where the polymer matrix is designed to break down and release an encapsulated therapeutic agent in the reducing environment of a cell.

Application in Responsive Materials

The presence of both a redox-responsive disulfide bond and a photo-responsive nitro group in this compound makes it a particularly interesting candidate for the design of multi-responsive materials.

Redox-Responsive Behavior: The disulfide linkage is the key to the redox-responsive nature of materials incorporating this compound. In an oxidizing environment, the disulfide bond is stable. However, in the presence of reducing agents, such as glutathione (B108866) which is found in higher concentrations inside cells compared to the extracellular matrix, the disulfide bond can be cleaved. This cleavage can trigger a variety of responses, such as the disassembly of nanoparticles, the degradation of a hydrogel, or the release of a payload. google.com

Photo-Responsive Potential: The ortho-nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light, it can undergo a rearrangement and cleavage reaction. While the benzoyl group in this compound is not a classic ortho-nitrobenzyl group, the presence of the nitro group in close proximity to the benzoyl moiety suggests the potential for photo-induced reactions. If this photo-reactivity could be harnessed, it would open the door to creating materials that respond to light stimuli, allowing for spatio-temporal control over material properties.

Table 2: Stimuli-Responsive Behavior of Functional Groups

| Functional Group | Stimulus | Response | Potential Application |

|---|---|---|---|

| Disulfide Bond | Reducing Agents (e.g., GSH) | Cleavage to Thiols | Drug Delivery, Biodegradable Polymers |

Strategies for Derivatization and Analogue Synthesis Based on this compound Core

The core structure of this compound offers multiple avenues for derivatization to create a library of analogues with fine-tuned properties. These modifications can be targeted at the benzoyl group, the nitrophenyl ring, or by altering the nature of the disulfide bond itself.

Modification of the Nitrophenyl Ring: Similar to the benzoyl group, the nitrophenyl ring can be further functionalized. The position of the nitro group can also be varied to create different isomers, which would likely exhibit different chemical and physical properties. The synthesis of various substituted benzoylthiourea (B1224501) derivatives, including those with nitro groups, demonstrates the feasibility of such modifications. nih.gov

Synthesis of Unsymmetrical Disulfides: Instead of a symmetrical disulfide, it is possible to synthesize unsymmetrical disulfides where the two sulfur atoms are connected to different aryl groups. This would allow for the combination of the properties of 4-benzoyl-2-nitrophenyl moiety with another functional unit, leading to bifunctional molecules with unique characteristics.

Table 3: Potential Derivatization Strategies

| Modification Site | Potential Reagents/Reactions | Desired Outcome |

|---|---|---|

| Benzoyl Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Modulate electronic properties, introduce new functional groups |

| Nitrophenyl Ring | Nucleophilic Aromatic Substitution (on activated positions) | Introduce different substituents, alter reactivity |

Modifications at the Benzoyl Group

The benzoyl group in this compound offers a reactive handle for a variety of chemical modifications, primarily centered around the carbonyl functional group. These transformations can lead to the synthesis of a diverse range of derivatives with altered steric and electronic properties.

One of the most fundamental transformations of the benzoyl group is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that can reduce the ketone to a hydroxyl group. Given the presence of other reducible functional groups, such as the nitro group and the disulfide bond, the choice of reducing agent is critical for achieving chemoselectivity. While NaBH₄ is generally not strong enough to reduce a nitro group or a disulfide bond under standard conditions, more potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of multiple functional groups.

Another important class of reactions involves the addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl carbon. This nucleophilic addition results in the formation of a tertiary alcohol, introducing a new carbon-carbon bond and expanding the molecular framework. The choice of the R group in the organometallic reagent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

The carbonyl group can also undergo condensation reactions to form imines or related C=N double bond-containing derivatives. For example, reaction with primary amines in the presence of an acid catalyst can yield the corresponding imine, also known as a Schiff base. This transformation not only alters the electronic properties of the molecule but also introduces a new site for further functionalization.

The following table summarizes some potential modifications at the benzoyl group:

| Reaction Type | Reagent(s) | Product Functional Group | Potential Application |

| Ketone Reduction | NaBH₄ | Secondary Alcohol | Introduction of hydrogen bonding capabilities |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol | Expansion of the molecular framework |

| Wittig Reaction | Ph₃P=CHR | Alkene | Creation of extended π-systems |

| Imine Formation | R-NH₂, H⁺ | Imine (Schiff Base) | Development of novel ligands or sensors |

Disulfide Bridge Transformations

The disulfide bridge is a key structural feature of this compound, and its reactivity is central to many of the compound's potential applications, particularly in materials science and biochemistry. The S-S bond can undergo both reduction and oxidation, as well as participate in exchange reactions.

The most common reaction of the disulfide bridge is its reductive cleavage to yield two thiol (-SH) groups. This transformation can be accomplished using a variety of reducing agents. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are highly effective and commonly used reagents for this purpose in biochemical contexts due to their high water solubility and efficiency at neutral pH. In organic synthesis, other reducing agents like sodium borohydride (NaBH₄) in the presence of a proton source, or zinc dust in acidic media, can also be employed. The resulting thiol is a potent nucleophile and can participate in a wide range of reactions, including Michael additions, SN2 reactions, and the formation of thioethers and thioesters.

Conversely, the disulfide bond can be oxidized. Treatment with strong oxidizing agents, such as peroxy acids (e.g., m-CPBA) or potassium permanganate (B83412) (KMnO₄), can lead to the formation of various oxidized sulfur species, including thiosulfinates (R-S(O)-S-R), thiosulfonates (R-S(O)₂-S-R), and ultimately, sulfonic acids (R-SO₃H) upon complete oxidation and cleavage. These transformations can be used to modulate the electronic properties and reactivity of the molecule.

Perhaps one of the most useful reactions of the disulfide bridge is the thiol-disulfide exchange. This reaction allows for the formation of unsymmetrical disulfides. nih.gov In this process, an external thiol (R'-SH) reacts with the symmetrical disulfide to generate a new, unsymmetrical disulfide (R-S-S-R') and the corresponding thiol of the original disulfide (R-SH). This reaction is typically reversible and can be driven to completion by using an excess of the external thiol or by removing one of the products. This methodology is particularly valuable for attaching the 4-benzoyl-2-nitrophenylthio moiety to other molecules, such as polymers or biomolecules, to impart specific properties. nih.gov

Below is a table summarizing the key transformations of the disulfide bridge:

| Reaction Type | Reagent(s) | Product(s) | Key Application |

| Reduction | DTT, TCEP, NaBH₄ | Two Thiol molecules | Generation of nucleophilic thiol groups |

| Oxidation | m-CPBA, KMnO₄ | Thiosulfinates, Thiosulfonates, Sulfonic acids | Modulation of electronic properties |

| Thiol-Disulfide Exchange | R'-SH | Unsymmetrical Disulfide and Thiol | Synthesis of functionalized materials and bioconjugates |

The reactivity of the disulfide bridge provides a powerful tool for the synthesis of a wide range of functional molecules and materials based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for 4 Benzoyl 2 Nitrophenyl Disulfide

Development of Novel Catalytic Transformations Involving the Disulfide Linkage

The disulfide bond is a versatile functional group known for its redox activity, which can be harnessed in a variety of catalytic processes. For 4-Benzoyl-2-nitrophenyl disulfide, the asymmetry and electronic properties conferred by the benzoyl and nitro groups could lead to novel catalytic applications.

Future research could focus on its role as a catalyst or precatalyst in reactions such as:

Thiol-Disulfide Exchange Catalysis: The electron-deficient nature of the aromatic rings, due to the nitro groups, is expected to make the disulfide bond more susceptible to nucleophilic attack by thiols. This could be exploited in developing efficient catalytic systems for thiol-disulfide exchange reactions, which are crucial in biochemistry and materials science.

Oxidative Coupling Reactions: The disulfide could potentially act as a mild oxidant and a source of sulfur-centered radicals, catalyzing the oxidative coupling of various substrates. The benzoyl group might influence the solubility and stability of the catalytic species.

Asymmetric Catalysis: The inherent asymmetry of the molecule could be a starting point for designing chiral disulfide catalysts for enantioselective transformations. frontiersin.org

Table 1: Hypothetical Catalytic Performance of this compound in a Model Thiol-Disulfide Exchange Reaction

| Catalyst Loading (mol%) | Substrate (Thiol) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | Benzylthiol | Acetonitrile | 25 | 4 | >95 |

| 0.5 | Benzylthiol | Acetonitrile | 25 | 8 | >95 |

| 1 | Dodecanethiol | Toluene | 50 | 12 | 85 |

This table presents hypothetical data to illustrate the potential research outcomes in this area.

Exploration of Photochemical Reactivity

The presence of both a nitroaromatic system and a disulfide bond within the same molecule suggests a rich and unexplored photochemical reactivity. rsc.org Nitroaromatic compounds are known to have unique photoinduced pathways, and the disulfide bond is susceptible to photolytic cleavage. rsc.orgnih.gov

Potential avenues for photochemical research include:

Photocontrolled Release of Thiols: Irradiation with UV light could cleave the S-S bond, generating two distinct thiol fragments. osti.gov The wavelength-dependent nature of this cleavage could be investigated, potentially allowing for selective bond scission.

Photoinitiated Polymerization: The thiyl radicals generated upon photolysis could serve as initiators for polymerization reactions, offering a method for creating novel polymer architectures under mild conditions.

Photodynamic Therapy Applications: While outside the strict scope of this chemical analysis, the combination of a photoactive nitro group and a biologically relevant disulfide linkage could inspire future research into its potential as a photosensitizer.

Table 2: Potential Photochemical Cleavage Products of this compound

| Irradiation Wavelength (nm) | Primary Photoproducts | Potential Secondary Products |

| 254 | 4-Benzoyl-2-nitrophenylthiyl radical | Recombination products, solvent adducts |

| 350 | 4-Benzoyl-2-nitrophenylthiyl radical | Products from nitro group reduction |

This table illustrates the expected products from future photochemical studies.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The rigid benzoyl groups and the potential for non-covalent interactions involving the nitro groups and aromatic rings make this compound an interesting candidate for the construction of supramolecular structures.

Future investigations could explore:

Crystal Engineering: The interplay of π-π stacking, dipole-dipole interactions, and other weak intermolecular forces could be systematically studied to control the solid-state packing of the molecule, potentially leading to materials with interesting optical or electronic properties. While a study on the related 2-nitrophenyl 4-nitrophenyl disulfide showed a lack of direction-specific intermolecular interactions, the presence of the bulky benzoyl groups in the title compound could significantly alter this behavior. nih.govnih.gov

Host-Guest Chemistry: The electron-deficient aromatic rings could interact favorably with electron-rich guest molecules, suggesting its potential use as a receptor in host-guest systems.

Self-Assembled Monolayers: The disulfide functionality provides a chemical handle for anchoring the molecule onto gold surfaces, opening up possibilities for creating functionalized self-assembled monolayers with tailored electronic and interfacial properties.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The distinct electronic environments of the two aromatic rings could be leveraged to develop new spectroscopic probes for monitoring chemical and biological processes.

Promising research directions include:

Probes for Thiol Detection: The reaction of this compound with thiols would release 4-benzoyl-2-nitrothiophenol. The spectral changes accompanying this reaction could form the basis of a colorimetric or fluorometric assay for thiol quantification, analogous to the well-known Ellman's reagent.

Raman and SERS Probes: The nitro group is a strong Raman scatterer. The molecule's ability to bind to gold surfaces via the disulfide linkage makes it a candidate for Surface-Enhanced Raman Spectroscopy (SERS) studies, potentially enabling the detection of analytes that interact with the benzoyl or nitro moieties.

NMR Probes for Redox Environments: The sensitivity of the proton and carbon chemical shifts in the aromatic rings to the oxidation state of the disulfide bond could be explored for developing NMR-based probes to monitor redox changes in complex chemical systems.

Table 3: Illustrative Spectroscopic Data for a Hypothetical Thiol Detection Assay

| Analyte | Absorption Maximum (λmax, nm) of Released Thiol | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 4-Benzoyl-2-nitrothiophenol | ~450 | ~15,000 |

This table provides hypothetical spectroscopic data to illustrate the potential of this compound as a spectroscopic probe.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Benzoyl-2-nitrophenyl disulfide, and how can intermediates be characterized?

- Answer : Synthesis typically involves sulfenyl chloride intermediates (e.g., 2-nitrobenzenesulfenyl chloride) reacting with benzoyl derivatives under controlled conditions. Key intermediates should be characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity. For example, sulfenyl chlorides like 2-nitrobenzenesulfenyl chloride (mp 74–76°C) require storage at 0–6°C to maintain stability . Purity assessment via HPLC or TLC is critical to avoid side reactions.

Q. How should researchers handle stability challenges during storage and experimental use of this compound?

- Answer : The compound’s disulfide bond may degrade under prolonged exposure to light, moisture, or elevated temperatures. Store in amber vials at –20°C under inert gas (e.g., argon). Pre-experiment stability tests under intended reaction conditions (e.g., pH, solvent polarity) are advised. Acute toxicity data for structurally similar nitroaromatics suggest avoiding inhalation and using fume hoods .

Q. What analytical techniques are optimal for verifying the purity and structural conformation of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and FT-IR can confirm molecular weight and functional groups (e.g., benzoyl C=O stretch at ~1680 cm⁻¹). X-ray crystallography, as referenced in studies on benzenesulfonamide derivatives, provides definitive structural validation but requires high-purity crystals . For routine checks, compare melting points with literature values (e.g., 178–183°C for 4-nitrobenzenesulfonamide) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Answer : Use a 2^k factorial design to test variables like temperature (e.g., 25°C vs. 60°C), solvent polarity (DMF vs. THF), and catalyst loading. For example, a study on sulfonamide synthesis employed factorial design to identify interactions between reaction time and reagent stoichiometry, reducing side-product formation by 40% . Statistical tools (ANOVA) help prioritize significant factors .

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density functional theory (DFT) calculations can predict electrophilic sites (e.g., sulfur in the disulfide bond) and activation energies. Software like COMSOL Multiphysics enables virtual screening of reaction pathways, reducing trial-and-error experiments. Recent AI-driven models automate parameter optimization, such as predicting optimal solvent systems for sulfonate formation .

Q. How should researchers address contradictions in spectroscopic data or unexpected by-products during synthesis?

- Answer : Cross-validate data using multiple techniques (e.g., NMR with HSQC for carbon-proton correlation). If unexpected by-products arise, employ LC-MS to identify masses and isotopic patterns. For example, nitro-group reduction or disulfide cleavage could generate sulfinic acid derivatives, which require re-optimization of redox conditions .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

- Answer : Preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) resolves polar by-products. Membrane-based separation (e.g., nanofiltration) is scalable for large batches, as demonstrated in sulfonamide purification studies .

Methodological Considerations

Q. What safety protocols are critical when working with nitro- and sulfonyl-containing compounds?

- Answer : Nitro groups pose explosion risks under high heat or friction. Use blast shields for reactions above 100°C. Sulfonyl derivatives may release SO₂ upon decomposition; ensure proper ventilation and emergency neutralization kits (e.g., sodium bicarbonate for acid spills) .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or biochemistry)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.